molecular formula C19H18N4O B2564191 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide CAS No. 2034997-91-4

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide

Cat. No.: B2564191
CAS No.: 2034997-91-4
M. Wt: 318.38
InChI Key: VFLWZVSCEBKISS-BQYQJAHWSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a cinnamamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is a potent activator of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound interacts with NAMPT, enhancing its activity . This results in an increase in the production of NAD+, a crucial coenzyme in redox reactions .

Biochemical Pathways

This compound affects the NAD+ salvage pathway by increasing the activity of NAMPT . This leads to an increase in NAD+ levels, which can affect various downstream processes, including energy metabolism, DNA repair, cell survival, and aging .

Pharmacokinetics

It’s known that the compound’s activity can be modulated by adjusting its lipophilicity . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability may be influenced by its lipophilicity .

Result of Action

The activation of NAMPT by this compound and the subsequent increase in NAD+ levels can have various molecular and cellular effects. These include enhanced energy metabolism, improved DNA repair mechanisms, increased cell survival, and potential effects on lifespan due to the role of NAD+ in aging processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be modulated by adjusting its lipophilicity . This suggests that factors affecting lipophilicity, such as the presence of lipids or other organic molecules, could potentially influence the compound’s action .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Pyridine Ring Synthesis: The pyridine ring can be constructed via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Cinnamamide Moiety: The cinnamamide moiety is introduced through the reaction of cinnamic acid with an amine, forming an amide bond under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is unique due to its combination of a pyrazole ring, a pyridine ring, and a cinnamamide moiety. This structure provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

(E)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-23-14-18(13-22-23)17-9-16(10-20-12-17)11-21-19(24)8-7-15-5-3-2-4-6-15/h2-10,12-14H,11H2,1H3,(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLWZVSCEBKISS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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